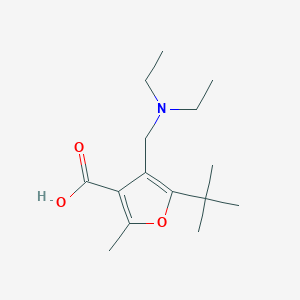![molecular formula C17H19N3O2S B2904065 N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852133-03-0](/img/structure/B2904065.png)
N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” is a chemical compound that belongs to the class of imidazo[2,1-b]thiazole carboxamides . It’s important to note that the specific compound you’re asking about is not directly mentioned in the search results, but related compounds have been found .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole carboxamides is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
Thiazole, a parent material for various chemical compounds including imidazo[2,1-b]thiazole carboxamides, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wirkmechanismus
Target of Action
The primary targets of N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes .
Pharmacokinetics
The compound’s potent inhibitory activities against cox enzymes suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This leads to a decrease in inflammation and pain .
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for TBK1 and IKKε inhibition, its favorable pharmacokinetic profile, and its ability to inhibit cancer cell growth. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide, including:
1. Investigating the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and infectious diseases.
2. Developing more potent and selective inhibitors of TBK1 and IKKε, based on the structure of this compound.
3. Investigating the potential combination therapies that can enhance the efficacy of this compound in cancer treatment.
4. Investigating the potential side effects of this compound on normal cells and tissues.
5. Investigating the role of TBK1 and IKKε in other cellular processes, such as autophagy and DNA damage response.
Conclusion
This compound is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its pharmacological effects by inhibiting the activity of TBK1 and IKKε, which are involved in the regulation of immune response and inflammation. This compound has several advantages for lab experiments, including its high potency and selectivity for TBK1 and IKKε inhibition, its favorable pharmacokinetic profile, and its ability to inhibit cancer cell growth. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound. There are several potential future directions for research on this compound, including investigating its potential therapeutic applications in other diseases, developing more potent and selective inhibitors, investigating combination therapies, and investigating the role of TBK1 and IKKε in other cellular processes.
Synthesemethoden
N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with various reagents to produce the desired compound. The synthesis of this compound has been described in detail in several publications, including the patent application by GlaxoSmithKline (US 2010/0080244 A1).
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of several kinases, including TBK1 and IKKε, which are involved in the regulation of immune response and inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-15(16(21)18-9-6-10-22-2)23-17-19-14(11-20(12)17)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDROEZJPTHUTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-dimethoxyphosphoryl-1-[(4R,5R)-5-[(1R)-1-hydroxy-2-phenylmethoxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B2903983.png)



![4-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2903990.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2903995.png)


![6-(1H-pyrazol-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2903999.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2904004.png)
![1-(2-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2904005.png)